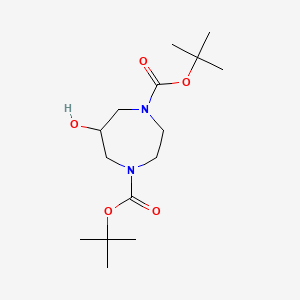

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

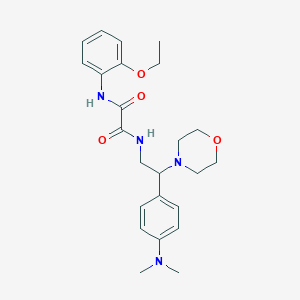

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is also known as DTBHD.

Molecular Structure Analysis

The InChI code for this compound is1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.39 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its role in the synthesis of pharmacologically active compounds (Gomi et al., 2012).

Catalysis and Chemical Reactions

- This compound plays a significant role in catalysis. For instance, manganese(III) complexes involving 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane have been studied for their catalytic ability in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Radiochemistry Applications

- In radiochemistry, derivatives of this compound have been synthesized for potential use in imaging. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was developed as a high-affinity radioligand for studying diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Biomimetic Applications

- The compound's derivatives have also found applications in biomimetic hydroxylation of hydrocarbons. Non-heme micro-oxo-bridged diiron(III) complexes involving 1,4-bis(2-hydroxybenzyl)-1,4-diazepane were used to study selective oxidative transformation of alkanes into alcohols, mimicking natural enzymatic processes (Mayilmurugan et al., 2009).

Structural Analyses and Modeling

- Structural analysis and modeling of compounds containing this compound are essential in understanding their properties and reactivities. For instance, novel square pyramidal iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, have been studied as models for enzymes (Mayilmurugan et al., 2010).

Chemical Reactions and Syntheses

- The compound is involved in various chemical reactions and syntheses, providing valuable insights into organic chemistry. For example, reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles have been explored (Gein et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

ditert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHKECPYYPLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)

![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)

![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)

![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)